molecular formula C5H4N2O3 B2877616 5-Hydroxypyridazine-4-carboxylic acid CAS No. 21579-35-1

5-Hydroxypyridazine-4-carboxylic acid

Cat. No. B2877616
CAS RN: 21579-35-1
M. Wt: 140.098
InChI Key: YDRRCUWMPDQDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyridazine-4-carboxylic acid is a chemical compound with the molecular formula C5H4N2O3 . It has an average mass of 140.097 Da and a monoisotopic mass of 140.022186 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a carboxylic acid group (-COOH), and a hydroxyl group (-OH) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions. They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen with an electrophile, and participate in esterification reactions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H4N2O3, an average mass of 140.097 Da, and a monoisotopic mass of 140.022186 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Tautomeric Forms and Intermolecular Interactions

Research by Katrusiak, Piechowiak, and Katrusiak (2011) explored the tautomeric forms and specific intermolecular interactions of related hydroxypyridazine carboxylic acids. They found that these compounds exist in a tautomeric equilibrium that affects their synthesis and crystallization properties. This research is crucial for understanding the chemical behavior of such compounds, including 5-hydroxypyridazine-4-carboxylic acid, in various environments (Katrusiak et al., 2011).

Synthesis of Potential Anticancer Agents

In the field of medicinal chemistry, the study by Temple, Wheeler, Comber, Elliott, and Montgomery (1983) focused on synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, starting from a hydroxypyridine structure similar to this compound. These compounds were evaluated for their potential as anticancer agents, illustrating the significance of hydroxypyridazine derivatives in drug development (Temple et al., 1983).

Bioconversion in Antituberculous Agent Synthesis

Wieser, Heinzmann, and Kiener (1997) demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process is vital for creating antituberculous agents, highlighting the role of hydroxypyrazine carboxylic acids in synthesizing new medicinal compounds (Wieser et al., 1997).

Development of DAAO Inhibitors

The study by Hondo, Warizaya, Niimi, Namatame, Yamaguchi, Nakanishi, Hamajima, Harada, Sakashita, Matsumoto, Orita, and Takeuchi (2013) on 4-hydroxypyridazin-3(2H)-one derivatives, closely related to hydroxypyridazine carboxylic acids, revealed their potential as novel D-amino acid oxidase (DAAO) inhibitors. This research contributes to understanding how modifications in hydroxypyridazine structures can lead to significant biomedical applications, especially in the context of cognitive deficit treatment (Hondo et al., 2013).

Magnetic Studies in Coordination Polymers

A study by Ahmad, Das, Lama, Poddar, and Bharadwaj (2012) on coordination polymers involving carboxylic acids, including structures similar to hydroxypyridazine carboxylic acids, showed insights into magnetic properties and applications. Such research is crucial for the development of new materials with specific magnetic characteristics (Ahmad et al., 2012).

Future Directions

The pyridazine ring, which is a part of 5-Hydroxypyridazine-4-carboxylic acid, has unique properties that make it an attractive heterocycle for drug design . Therefore, future research may explore the potential of this compound in drug discovery and development.

properties

IUPAC Name

4-oxo-1H-pyridazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-7-6-1-3(4)5(9)10/h1-2H,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRRCUWMPDQDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21579-35-1
Record name 5-hydroxypyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.